1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene
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Overview
Description
1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene is a complex organic compound with the molecular formula C42H24N6 and a molecular weight of 612.68 g/mol . It consists of a benzene ring with three 1,10-phenanthroline-5-yl groups attached at positions 1, 3, and 5 of the benzene ring . Each 1,10-phenanthroline-5-yl group is a phenanthroline derivative where the nitrogen atoms in positions 1 and 10 are part of the aromatic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,10-phenanthroline-5-amine, which is a key intermediate.
Coupling Reaction: The 1,10-phenanthroline-5-amine is then coupled with a benzene derivative under specific reaction conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phenanthroline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene involves its ability to coordinate with metal ions through the nitrogen atoms in the phenanthroline rings . This coordination can influence various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler derivative with only one phenanthroline group.
2,2’-Bipyridine: Another ligand used in coordination chemistry with two pyridine rings.
Terpyridine: A ligand with three pyridine rings, similar in structure to 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene.
Uniqueness
This compound is unique due to its three phenanthroline groups attached to a central benzene ring, providing multiple coordination sites for metal ions and enabling the formation of complex structures with diverse applications .
Properties
IUPAC Name |
5-[3,5-bis(1,10-phenanthrolin-5-yl)phenyl]-1,10-phenanthroline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H24N6/c1-7-25-22-34(31-10-4-16-46-40(31)37(25)43-13-1)28-19-29(35-23-26-8-2-14-44-38(26)41-32(35)11-5-17-47-41)21-30(20-28)36-24-27-9-3-15-45-39(27)42-33(36)12-6-18-48-42/h1-24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYHZYIPSXJFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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